REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([F:13])=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=O.[CH3:15]C(C)([O-])C.[K+].N#N>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[F:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([F:13])=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[CH2:15] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.962 g
|
Type
|
reactant
|
Smiles
|
FC1=C2CCC(C2=C(C(=C1)OC)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting brown mixture was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with acetone (1 mL) and saturated aqueous NH4Cl
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the initially obtained product was purified by silica gel flash chromatography (0-5% EtOAc/hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2CCC(C2=C(C(=C1)OC)F)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.835 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |